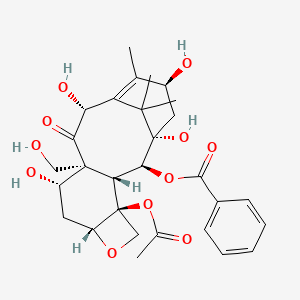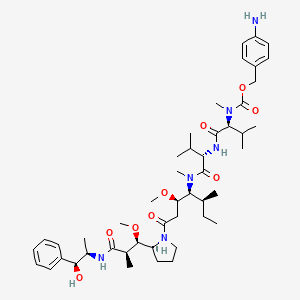
p-Aniline-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Aniline-MMAE, also known as para-aniline monomethyl auristatin E, is a synthetic compound that combines the properties of aniline derivatives and monomethyl auristatin E. Monomethyl auristatin E is a potent antimitotic agent derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy due to its high cytotoxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Aniline-MMAE involves multiple steps, starting with the preparation of aniline derivatives. Aniline derivatives are typically synthesized through the nitration of benzene, followed by reduction to form aniline. The aniline derivative is then reacted with monomethyl auristatin E through a series of coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
p-Aniline-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring of the aniline derivative can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
p-Aniline-MMAE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy, exploiting its high cytotoxicity to selectively kill cancer cells.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
p-Aniline-MMAE exerts its effects by inhibiting cell division through the disruption of microtubule dynamics. The compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound is often linked to monoclonal antibodies that target specific cancer cell markers, ensuring selective delivery and minimizing off-target effects.
Comparación Con Compuestos Similares
Similar Compounds
Monomethyl auristatin E: The parent compound of p-Aniline-MMAE, known for its potent antimitotic activity.
Dolastatins: A family of peptides from which monomethyl auristatin E is derived, exhibiting similar cytotoxic properties.
Vinblastine: Another antimitotic drug used in cancer therapy, with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its combination of aniline derivatives and monomethyl auristatin E, providing both the reactivity of aniline and the cytotoxicity of monomethyl auristatin E. This makes it a valuable compound for targeted cancer therapy, offering high specificity and potency.
Propiedades
Fórmula molecular |
C47H74N6O9 |
|---|---|
Peso molecular |
867.1 g/mol |
Nombre IUPAC |
(4-aminophenyl)methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9/c1-13-30(6)41(51(9)46(58)39(28(2)3)50-45(57)40(29(4)5)52(10)47(59)62-27-33-21-23-35(48)24-22-33)37(60-11)26-38(54)53-25-17-20-36(53)43(61-12)31(7)44(56)49-32(8)42(55)34-18-15-14-16-19-34/h14-16,18-19,21-24,28-32,36-37,39-43,55H,13,17,20,25-27,48H2,1-12H3,(H,49,56)(H,50,57)/t30-,31+,32+,36-,37+,39-,40-,41-,42+,43+/m0/s1 |
Clave InChI |
QUPYUWKTQZTKFW-AJZWWWJRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





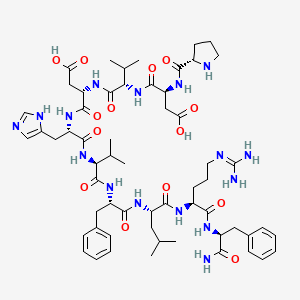

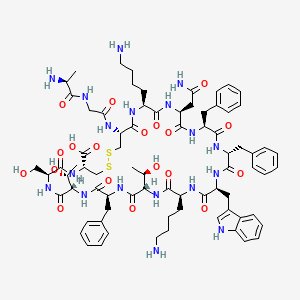
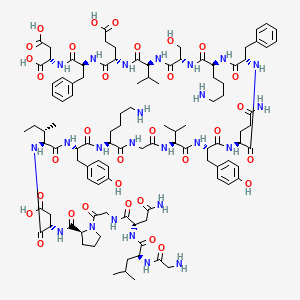
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
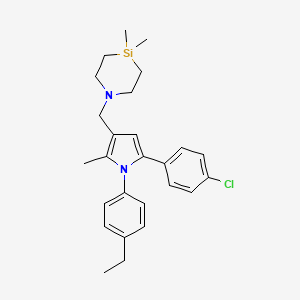
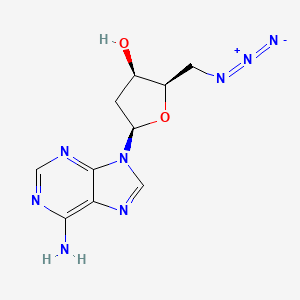
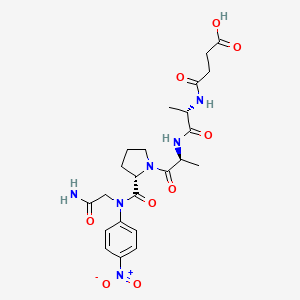
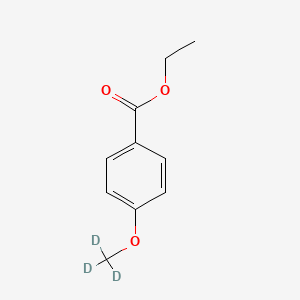
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
